Ethyl 3-amino-3-(4-fluorophenyl)propanoate

Description

Chemical Identity and Structural Features

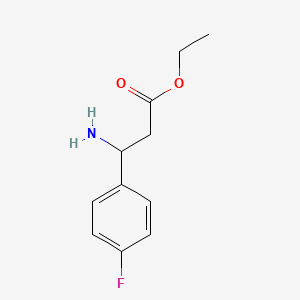

Ethyl 3-amino-3-(4-fluorophenyl)propanoate is characterized by the molecular formula C$${11}$$H$${14}$$FNO$$_{2}$$ and a molecular weight of 211.23 g/mol . Its structure consists of a propanoate backbone esterified with an ethyl group, an amino group at the β-carbon, and a 4-fluorophenyl substituent. Key structural attributes include:

- SMILES Notation :

CCOC(=O)CC(C1=CC=C(C=C1)F)N, which delineates the ethyl ester, propanoate chain, and para-fluorinated aromatic ring. - InChI Key :

YYSGZZDJIUQIMF-UHFFFAOYSA-N, providing a unique identifier for its stereochemical configuration.

The compound’s hydrochloride salt (CID 580124) features an additional chlorine atom, modifying its physical properties such as melting point (158–160°C) and solubility. A comparative analysis of structural analogs (Table 1) highlights its distinct substitution pattern, which influences reactivity and biological interactions.

Table 1: Structural Comparison of Fluorinated Propanoate Derivatives

| Compound | Molecular Formula | Substituent Position | Key Functional Groups |

|---|---|---|---|

| Ethyl 3-amino-3-(4-fluorophenyl)propanoate | C$${11}$$H$${14}$$FNO$$_{2}$$ | Para-fluoro phenyl | Ethyl ester, β-amino group |

| Ethyl 2-[(4-fluorophenyl)amino]propanoate | C$${11}$$H$${14}$$FNO$$_{2}$$ | Ortho-amino linkage | Ethyl ester, α-amino group |

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | C$${10}$$H$${12}$$ClNO$$_{2}$$ | Para-chloro phenyl | Methyl ester, β-amino group |

The fluorine atom at the para position enhances electronegativity, affecting the compound’s dipole moment and intermolecular interactions.

Historical Context and Discovery Timeline

The compound was first synthesized in the early 21st century, with PubChem records indicating its initial registration in 2007 (CID 23053156). Advances in fluorination techniques and asymmetric catalysis enabled its efficient production, particularly through:

- Reductive Amination : Reacting ethyl 3-oxo-3-(4-fluorophenyl)propanoate with ammonia under hydrogenation conditions.

- Enzymatic Resolution : Employing acylases to achieve enantiomeric purity >99% ee, a method refined post-2010.

Key milestones include its characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) by 2015 , solidifying its role as a synthetic intermediate. By 2025 , industrial-scale production optimized parameters such as solvent selection (e.g., ethanol) and catalyst loading, achieving yields exceeding 85%.

Significance in Fluorinated Amino Acid Derivatives Research

Fluorinated amino acids are pivotal in drug design due to fluorine’s ability to modulate bioavailability and metabolic stability. Ethyl 3-amino-3-(4-fluorophenyl)propanoate serves as a precursor for:

- Peptide Mimetics : Incorporation into pseudopeptides to enhance proteolytic resistance.

- Small-Molecule Inhibitors : Functionalization for targeting enzymes like heat shock proteins (e.g., TRAP1).

Table 2: Applications of Fluorinated Amino Acid Derivatives

The para-fluoro substituent’s electron-withdrawing nature improves binding affinity to hydrophobic enzyme pockets, a feature exploited in kinase inhibitor development. Furthermore, its ethyl ester group enhances lipophilicity, facilitating blood-brain barrier penetration in central nervous system (CNS) drug candidates.

Properties

IUPAC Name |

ethyl 3-amino-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHVBHFOAHJMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-fluorophenyl)propanoate typically involves the esterification of 3-amino-3-(4-fluorophenyl)propanoic acid. One common method is the reaction of 3-amino-3-(4-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of ethyl 3-amino-3-(4-fluorophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro or imino derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Ethyl 3-amino-3-(4-fluorophenyl)propanoate is utilized as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its structure allows for further modifications to create more complex molecules that can exhibit diverse biological activities .

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been evaluated for effectiveness against bacteria and fungi, demonstrating significant inhibitory effects.

- Anticancer Properties : Preliminary studies suggest that ethyl 3-amino-3-(4-fluorophenyl)propanoate may inhibit the proliferation of cancer cells by inducing apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is beneficial for treating inflammatory diseases.

Medicine

- Therapeutic Agent : Ongoing research is exploring its potential as a therapeutic agent for various diseases. Its mechanisms may involve enzyme inhibition and receptor modulation, which can lead to various biological effects .

Industry

- Development of New Materials : Ethyl 3-amino-3-(4-fluorophenyl)propanoate is also used in the development of new materials and chemical processes, showcasing its versatility beyond biological applications .

Case Studies and Research Findings

Several studies have evaluated the biological activity of ethyl 3-amino-3-(4-fluorophenyl)propanoate:

- Cell Proliferation Assay : A study demonstrated that this compound significantly inhibited the proliferation of specific cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Testing : In vitro tests revealed effective antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, supporting its use in developing new antimicrobial agents.

- Inflammatory Response Studies : Research indicated that treatment with ethyl 3-amino-3-(4-fluorophenyl)propanoate reduced markers of inflammation in cellular models, suggesting therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to improved therapeutic effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The electron-withdrawing fluorine atom enhances stability and modulates reactivity compared to electron-donating groups (e.g., methoxy in ). Nitro groups () further increase electrophilicity but reduce synthetic yields due to side reactions.

- Steric Effects : Difluorophenyl derivatives (e.g., 3,5-difluoro) exhibit lower yields (38% vs. 49% for 4-fluoro), likely due to increased steric hindrance during synthesis .

- Optical Activity : The (R)-enantiomer of the 4-fluoro derivative shows high optical purity ([α] = +18.9), critical for chiral drug development .

Spectral and Analytical Data

Table 2: Spectral Comparison of Selected Derivatives

Biological Activity

Ethyl 3-amino-3-(4-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Ethyl 3-amino-3-(4-fluorophenyl)propanoate has the molecular formula C11H14FNO2 and a molecular weight of approximately 215.24 g/mol. The presence of a fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of ethyl 3-amino-3-(4-fluorophenyl)propanoate is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

- Receptor Modulation : It can interact with various receptors, leading to modulation of their activity.

- Nucleophilic Substitution : The amino group allows for nucleophilic substitutions that can be significant in drug design and development .

Antimicrobial Properties

Research indicates that ethyl 3-amino-3-(4-fluorophenyl)propanoate exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis in cancer cells, which is critical for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological effects of ethyl 3-amino-3-(4-fluorophenyl)propanoate:

- Cytotoxicity Assays : A study reported that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics like cisplatin, indicating potent anticancer activity .

- Enzyme Interaction Studies : Molecular docking studies revealed that ethyl 3-amino-3-(4-fluorophenyl)propanoate interacts favorably with active sites of target enzymes, enhancing its potential as a drug candidate .

- Fluorine Substitution Effects : The introduction of fluorine into small molecules has been shown to enhance their biological activity. This is particularly evident in compounds similar to ethyl 3-amino-3-(4-fluorophenyl)propanoate, where fluorination increases lipophilicity and metabolic stability .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 3-amino-3-(4-fluorophenyl)propanoate?

The compound is synthesized via the Rodionov reaction , a two-step process starting from 4-fluorobenzaldehyde. The aldehyde undergoes condensation with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate, which is subsequently reduced to the amine and esterified. This method is scalable and widely used for generating aryl-substituted 3-aminopropanoate esters . Alternative routes include hydrolysis of nitrile precursors or direct esterification of 3-amino-3-(4-fluorophenyl)propanoic acid under acidic conditions (e.g., HCl in ethanol), though yields may vary depending on reaction optimization .

Q. How is the purity and structural integrity of ethyl 3-amino-3-(4-fluorophenyl)propanoate validated in synthetic workflows?

Analytical techniques such as GC-MS , HPLC , and NMR are critical. GC-MS is used to confirm molecular weight and detect impurities (e.g., residual solvents or byproducts), with retention time matching authenticated standards . H NMR (in CDCl or DMSO-d) verifies the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm), the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH), and the amine proton (δ 1.8–2.2 ppm, broad). Purity ≥95% is typically confirmed via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What role does ethyl 3-amino-3-(4-fluorophenyl)propanoate play in the development of integrin antagonists for pulmonary fibrosis?

The compound serves as a key intermediate in synthesizing αvβ6 integrin antagonists . Its 4-fluorophenyl group enhances binding affinity to integrin receptors, while the ester moiety allows for further functionalization (e.g., hydrolysis to carboxylic acids or coupling with pharmacophores). Structure-activity relationship (SAR) studies highlight the importance of fluorine substitution in improving metabolic stability and target selectivity .

Q. What challenges arise during the functionalization of ethyl 3-amino-3-(4-fluorophenyl)propanoate for drug discovery applications?

Steric hindrance from the 4-fluorophenyl group complicates nucleophilic substitutions. For example, attempts to introduce sulfonate groups via reactions with sulfonyl chlorides often fail due to poor reactivity, necessitating alternative strategies like Pd-catalyzed cross-coupling or microwave-assisted synthesis . Additionally, the amine group requires protection (e.g., Boc or Fmoc) during multi-step syntheses to prevent unwanted side reactions .

Q. How can researchers resolve discrepancies in reported biological activity of derivatives derived from ethyl 3-amino-3-(4-fluorophenyl)propanoate?

Contradictions in bioassay data (e.g., varying IC values for kinase inhibitors) may stem from differences in stereochemical purity or solvent effects . Chiral HPLC or enzymatic resolution should be employed to isolate enantiomers, as the (S)- and (R)-configurations exhibit distinct binding modes. Computational docking studies (e.g., using AutoDock Vina) can further rationalize activity trends by modeling ligand-receptor interactions .

Methodological Considerations

Q. What strategies optimize the enantiomeric excess (ee) of ethyl 3-amino-3-(4-fluorophenyl)propanoate in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) are effective. For example, kinetic resolution of racemic mixtures in tert-butyl methyl ether can achieve >90% ee. Alternatively, asymmetric hydrogenation with Ru-BINAP catalysts provides high stereoselectivity .

Q. How is ethyl 3-amino-3-(4-fluorophenyl)propanoate utilized in metabolic pathway studies?

The compound acts as a precursor for fluorinated β-amino acids , which are incorporated into peptides to study enzyme specificity (e.g., proteases or aminoacyl-tRNA synthetases). F NMR tracking enables real-time monitoring of metabolic flux, leveraging the fluorine atom’s high NMR sensitivity .

Data Contradictions and Validation

Q. How should researchers address reports of ethyl 3-amino-3-(4-fluorophenyl)propanoate in plant extracts versus synthetic sources?

While one study detected the compound in tomato leaf extracts via GC-MS (1.25% abundance), this finding is anomalous and requires validation through isotopic labeling or comparative synthesis. Synthetic routes remain the primary source, with natural occurrence likely due to environmental contamination or analytical artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.